

# cross-validation of different commercial cpeptide assay kits

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Compound of Interest

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# A Comparative Guide to Commercial C-Peptide Assay Kits

For Researchers, Scientists, and Drug Development Professionals

The accurate measurement of C-peptide is crucial for assessing endogenous insulin secretion and beta-cell function in various research and clinical settings. With a multitude of commercial assay kits available, selecting the most appropriate one for a specific study can be challenging. This guide provides a comparative overview of several widely used C-peptide assay kits, summarizing their performance characteristics based on available data. It also outlines a general experimental protocol for the cross-validation of these kits.

## Performance Characteristics of Commercial C-Peptide Assay Kits

The selection of a C-peptide assay kit should be guided by the specific requirements of the study, including the expected range of C-peptide concentrations, the sample matrix, and the required level of sensitivity and precision. Significant variability has been observed between different commercial immunoassays, with mean biases reported to be as high as 36.6% between some analyzers.[1][2][3][4] This underscores the importance of careful kit selection and in-house validation.







Below is a summary of performance data for several commercially available C-peptide assay kits. It is important to note that this data is compiled from various sources, including manufacturer's specifications and independent validation studies. Direct comparison may be limited as experimental conditions can vary between studies.



Manufa cturer	Kit/Anal yzer Name	Assay Principl e	Sample Types	Assay Range	Sensitiv ity (Limit of Detectio n/Quant ification )	Intra- Assay Precisio n (%CV)	Inter- Assay Precisio n (%CV)
Roche Diagnosti cs	Elecsys C- Peptide	Electroch emilumin escence Immunoa ssay (ECLIA)	Serum, Plasma, Urine	0.003 - 13.3 nmol/L	LoD: < 0.003 nmol/L	0.9 - 2.2%	Not specified
Siemens Healthine ers	ADVIA Centaur C- Peptide	Chemilu minescen t Micropart icle Immunoa ssay (CMIA)	Serum, Urine	Not specified	MDC: < 0.1 μg/L	3 - 5%	6 - 10%
Abbott Laborator ies	ARCHIT ECT C- Peptide	Chemilu minescen t Micropart icle Immunoa ssay (CMIA)	Serum, Plasma, Urine	Not specified	LoD: 0.01 ng/mL; Function al Sensitivit y: 0.015 ng/mL	< 6.5%	< 6.5%
Abbott Laborator ies	Alinity i C- Peptide	Chemilu minescen t Micropart icle Immunoa	Serum, Plasma	Not specified	Not specified	1.55 - 3.15% (Repeata bility)	2.52 - 4.37% (Intermed iate Precision )



		ssay (CMIA)					
DiaSorin	LIAISON C- Peptide	Chemilu minescen t Immunoa ssay (CLIA)	Serum, Plasma, Urine	Not specified	Not specified	Not specified	Not specified
Mercodia	C- peptide ELISA	Enzyme- Linked Immunos orbent Assay (ELISA)	Serum, Plasma, Urine	100 - 4000 pmol/L	LoD: ≤25 pmol/L	Not specified	Not specified
Mercodia	Ultrasens itive C- peptide ELISA	Enzyme- Linked Immunos orbent Assay (ELISA)	Serum, Plasma, Urine	5 - 280 pmol/L	LoD: ≤2.5 pmol/L; LoQ: 9.7 pmol/L	~40% (near LoD)	~40% (near LoD)
Beckman Coulter	Access C- Peptide	Immunoa ssay	Not specified	Not specified	LoD: ≤0.01 ng/mL; LoQ: ≤0.03 ng/mL	Not specified	Not specified
Beckman Coulter	C- Peptide IRMA	Immunor adiometri c Assay (IRMA)	Serum	Not specified	LoD: 0.54 pmol/L; LoQ: 3.8 pmol/L	~40% (near LoD)	~40% (near LoD)
ALPCO	C- Peptide ELISA	Enzyme- Linked Immunos	Serum, Plasma	20 - 3,000 pmol/L	2.95 pmol/L (Analytic	Not specified	Not specified



		orbent Assay (ELISA)			al Sensitivit y)		
DRG Internatio nal	C- Peptide ELISA	Enzyme- Linked Immunos orbent Assay (ELISA)	Serum, Plasma, Urine	0.06 – 16 ng/mL	0.064 ng/mL	Not specified	Not specified

Note: LoD = Limit of Detection; LoQ = Limit of Quantitation; MDC = Minimum Detectable Concentration; CV = Coefficient of Variation. Data is subject to change and should be confirmed with the manufacturer. The lack of standardized calibration across all assays contributes to the observed discrepancies.[5]

## **Experimental Protocols for Cross-Validation**

To ensure the reliability and comparability of C-peptide measurements, particularly in longitudinal studies or when using multiple assay kits, a thorough cross-validation is essential. The following is a generalized protocol for key experiments.

#### **Precision (Repeatability and Intermediate Precision)**

- Objective: To assess the variation of measurements within the same run and between different runs, days, and operators.
- Methodology:
  - Prepare at least three levels of quality control (QC) samples (low, medium, and high concentrations) spanning the assay's measurement range.
  - Repeatability (Intra-assay precision): Analyze 20 replicates of each QC sample in a single assay run.
  - Intermediate Precision (Inter-assay precision): Analyze duplicates of each QC sample in
     20 different runs over at least 20 days. If possible, include different operators and reagent



lots.

 Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for each QC level.

### **Accuracy (Recovery and Linearity)**

- Objective: To determine the assay's ability to measure the true concentration of C-peptide and to maintain a linear relationship between expected and measured concentrations.
- Methodology:
  - Spike and Recovery:
    - Select at least five patient samples with varying endogenous C-peptide levels.
    - Spike these samples with known concentrations of a C-peptide standard.
    - Measure the C-peptide concentration in both spiked and unspiked samples.
    - Calculate the percentage recovery: [(Measured concentration in spiked sample -Measured concentration in unspiked sample) / Spiked concentration] x 100.
  - Linearity:
    - Prepare a dilution series by mixing a high-concentration patient sample with a low-concentration sample.
    - Assay each dilution in triplicate.
    - Plot the measured concentrations against the expected concentrations and perform a linear regression analysis. The R-squared value should be close to 1.

# Sensitivity (Limit of Blank, Limit of Detection, and Limit of Quantitation)

 Objective: To determine the lowest concentration of C-peptide that can be reliably detected and quantified.



#### · Methodology:

- Limit of Blank (LoB): Measure at least 20 replicates of a blank sample (zero calibrator or a sample with no C-peptide). LoB is the highest measurement observed for the blank samples.
- Limit of Detection (LoD): Measure at least 20 replicates of a low-level C-peptide sample.
   LoD is calculated based on the mean and standard deviation of these measurements,
   often as LoB + 1.645 \* (SD of low-level sample).
- Limit of Quantitation (LoQ): Determine the lowest concentration at which the assay meets predefined criteria for precision and accuracy (e.g., %CV < 20%). This can be assessed by measuring a series of low-concentration samples.

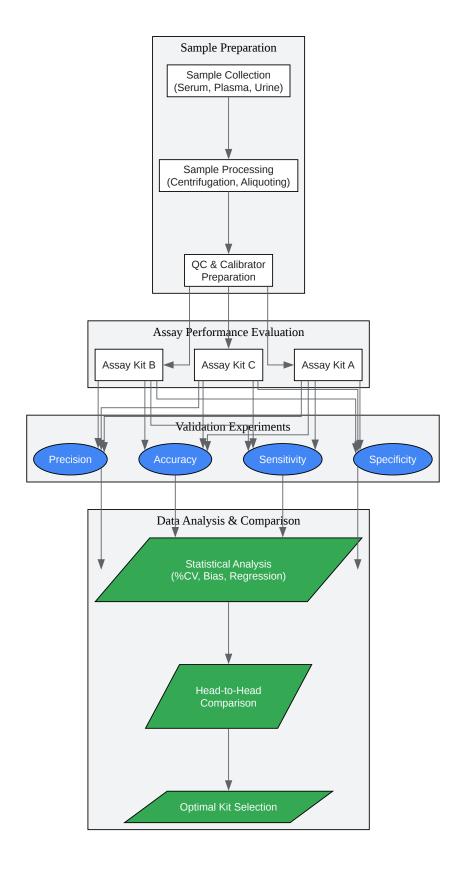
### **Specificity (Cross-reactivity)**

- Objective: To assess the interference from structurally related molecules, such as proinsulin
  and its cleavage products.
- Methodology:
  - Prepare samples containing a known concentration of C-peptide.
  - Spike these samples with potentially cross-reacting substances (e.g., intact proinsulin, des-31,32 proinsulin, split 32-33 proinsulin) at various concentrations.
  - Measure the C-peptide concentration and calculate the percentage of cross-reactivity.

## **Experimental Workflow Diagram**

The following diagram illustrates a typical workflow for the cross-validation of different commercial C-peptide assay kits.





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Caption: Workflow for cross-validation of C-peptide assay kits.



#### Conclusion

The choice of a commercial C-peptide assay kit requires careful consideration of its performance characteristics in the context of the intended research application. This guide provides a starting point for comparing available kits. However, due to the documented variability among assays, it is strongly recommended that researchers perform their own inhouse validation to ensure the selected kit meets the specific needs of their study and to establish a reliable baseline for their measurements. The ongoing efforts towards standardization of C-peptide measurements are crucial for improving the comparability of data across different studies and laboratories.[2][3][4][5]

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